molecular formula C26H23ClN2O5 B266651 4-(4-chlorobenzoyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-chlorobenzoyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

货号 B266651
分子量: 478.9 g/mol
InChI 键: FROSJZMCLJZVKY-ZNTNEXAZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-chlorobenzoyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-33779, is a small molecule inhibitor of the nuclear factor kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in regulating immune and inflammatory responses. Dysregulation of NF-κB has been implicated in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. CEP-33779 has been shown to have potential therapeutic applications in these diseases by selectively inhibiting NF-κB activation.

作用机制

4-(4-chlorobenzoyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one selectively inhibits the activation of NF-κB by targeting the IκB kinase (IKK) complex. The IKK complex is responsible for phosphorylating IκB, a protein that binds to NF-κB and prevents its translocation to the nucleus. Phosphorylation of IκB leads to its degradation, allowing NF-κB to translocate to the nucleus and activate target genes. This compound inhibits the phosphorylation of IκB by binding to the ATP-binding site of the IKK complex, thereby preventing its activation and subsequent NF-κB activation.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in preclinical models. Inhibition of NF-κB activation by this compound leads to decreased expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune disorders and inflammatory diseases. This compound also induces apoptosis and inhibits proliferation of cancer cells by targeting NF-κB-regulated genes involved in cell survival and proliferation.

实验室实验的优点和局限性

4-(4-chlorobenzoyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results in various disease models. However, this compound also has some limitations. It has low solubility in aqueous solutions, which can limit its use in certain experimental settings. It also has a relatively short half-life, which may require frequent dosing in animal studies.

未来方向

There are several potential future directions for research on 4-(4-chlorobenzoyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the identification of biomarkers that can predict response to this compound treatment in different disease settings. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound and its effects on different cell types and signaling pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

合成方法

The synthesis of 4-(4-chlorobenzoyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been described in several publications. The most commonly reported method involves the condensation of 2-acetyl-5-chlorothiophene with 4-ethoxy-3-methoxybenzaldehyde in the presence of piperidine to form the corresponding chalcone. The chalcone is then reacted with 3-pyridinecarboxaldehyde and ammonium acetate in ethanol to yield the final product, this compound.

科学研究应用

4-(4-chlorobenzoyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied in preclinical models of cancer, autoimmune disorders, and inflammatory diseases. In vitro studies have shown that this compound inhibits NF-κB activation in a dose-dependent manner, leading to decreased expression of pro-inflammatory cytokines and chemokines. In vivo studies have demonstrated that this compound has anti-tumor activity in various cancer models, including breast, prostate, and pancreatic cancer. This compound has also been shown to be effective in preclinical models of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, and inflammatory diseases, such as colitis and sepsis.

属性

分子式

C26H23ClN2O5

分子量

478.9 g/mol

IUPAC 名称

(E)-(4-chlorophenyl)-[2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate

InChI

InChI=1S/C26H23ClN2O5/c1-3-34-20-11-8-18(13-21(20)33-2)23-22(24(30)17-6-9-19(27)10-7-17)25(31)26(32)29(23)15-16-5-4-12-28-14-16/h4-14,23,30H,3,15H2,1-2H3/b24-22+

InChI 键

FROSJZMCLJZVKY-ZNTNEXAZSA-N

手性 SMILES

CCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\[O-])/C(=O)C(=O)N2CC4=C[NH+]=CC=C4)OC

SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CC4=CN=CC=C4)OC

规范 SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)[O-])C(=O)C(=O)N2CC4=C[NH+]=CC=C4)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。